1H-indazole-4-carbohydrazide chemical properties and structure
1H-indazole-4-carbohydrazide chemical properties and structure
An In-Depth Technical Guide to 1H-Indazole-4-carbohydrazide: Structure, Properties, and Synthesis
Authored by a Senior Application Scientist
Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] This technical guide provides a comprehensive analysis of 1H-indazole-4-carbohydrazide, a derivative poised for exploration in drug discovery programs. While this specific isomer is not extensively documented in primary literature, this document consolidates known chemical principles and data from closely related analogues to present its core chemical properties, predicted structural characteristics, and a robust, field-proven synthetic protocol. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for novel therapeutic development.
Core Molecular Profile and Physicochemical Properties
1H-indazole-4-carbohydrazide belongs to the family of nitrogen-containing heterocyclic compounds, featuring a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[3] The carbohydrazide moiety at the 4-position introduces a versatile functional handle for further chemical modification and a potent hydrogen bonding group that significantly influences its solid-state properties and potential biological interactions.
The 1H-tautomer of the indazole ring is the most thermodynamically stable form and is therefore the predominant isomer.[1] The core properties of the molecule, along with data for its immediate synthetic precursor, methyl 1H-indazole-4-carboxylate, are summarized below.
Table 1: Physicochemical Data
| Property | 1H-Indazole-4-carbohydrazide (Predicted/Known) | Methyl 1H-indazole-4-carboxylate (Precursor) |
| CAS Number | 1086392-16-6 | 192945-49-6 |
| Molecular Formula | C₈H₈N₄O | C₉H₈N₂O₂ |
| Molecular Weight | 176.18 g/mol | 176.17 g/mol [4] |
| Appearance | Predicted: White to off-white solid | Solid[4] |
| Melting Point | Data not available in literature | 133-138 °C[4] |
| Topological Polar Surface Area (TPSA) | 83.8 Ų | 65.9 Ų |
| Hydrogen Bond Donors | 3 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 1 | 1 |
Structural Elucidation and Spectroscopic Signature (Predicted)
Predicted ¹H-NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to be highly characteristic:
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Indazole N-H: A broad singlet appearing significantly downfield, typically >13.0 ppm , due to the acidic nature of the proton on the pyrazole ring.[6]
-
Amide N-H (-CONH-): A broad singlet expected around 9.5-10.0 ppm .
-
Aromatic Protons: The protons on the benzene portion of the indazole ring will appear in the aromatic region (7.0-8.5 ppm ). The C3-H proton is typically the most downfield of the ring protons. The substitution at C4 will lead to a predictable splitting pattern for H-5, H-6, and H-7, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet, respectively.
-
Amine -NH₂: A broad singlet corresponding to the two terminal hydrazide protons, expected around 4.5-5.0 ppm .
Predicted ¹³C-NMR Spectrum (100 MHz, DMSO-d₆)
Key signals in the carbon spectrum would confirm the structure:
-
Carbonyl Carbon (C=O): The most downfield signal, expected at >160 ppm , which is characteristic of amide/hydrazide carbonyls.[5]
-
Aromatic Carbons: Six signals are expected in the 110-145 ppm range, corresponding to the carbons of the fused benzene and pyrazole rings.
Predicted Infrared (IR) Spectrum (ATR)
The IR spectrum provides definitive evidence of the key functional groups:
-
N-H Stretching: Multiple sharp and broad bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the indazole N-H, the amide N-H, and the symmetric/asymmetric stretches of the terminal -NH₂ group.[5]
-
C=O Stretching (Amide I): A strong, sharp absorption band is predicted around 1640-1680 cm⁻¹ . This is a critical diagnostic peak for the carbohydrazide moiety.
-
N-H Bending (Amide II): A strong band is expected around 1580-1620 cm⁻¹ .
-
C=C Stretching: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 176 or 177, respectively, confirming the molecular weight.
Synthesis and Experimental Protocol
The most direct and reliable route to 1H-indazole-4-carbohydrazide is the hydrazinolysis of its corresponding ester, methyl 1H-indazole-4-carboxylate. This precursor is commercially available, making the synthesis highly accessible.[4] The conversion is a standard, high-yielding nucleophilic acyl substitution reaction.
Synthetic Workflow
The logical flow from a common starting material to the final product is illustrated below. The synthesis of the methyl ester intermediate from foundational precursors is a well-established multi-step process in organic chemistry, often starting from substituted toluenes or benzonitriles.
Caption: Synthetic pathway to 1H-indazole-4-carbohydrazide.
Detailed Protocol: Hydrazinolysis of Methyl 1H-indazole-4-carboxylate
This protocol is adapted from established procedures for the synthesis of similar carbohydrazides.[7] The causality behind this choice is its simplicity, use of common reagents, and typically high conversion rate.
Materials & Equipment:
-
Methyl 1H-indazole-4-carboxylate (1.0 eq)
-
Hydrazine hydrate (~80% solution, 3.0 to 5.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 1H-indazole-4-carboxylate (1.0 eq). Add anhydrous ethanol to dissolve the ester (approx. 10-15 mL per gram of ester).
-
Scientist's Note: Ensuring the ester is fully dissolved before adding the hydrazine prevents localized high concentrations and promotes a homogenous reaction.
-
-
Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (3.0-5.0 eq) dropwise.
-
Scientist's Note: A molar excess of hydrazine hydrate is used to drive the equilibrium towards the product, ensuring complete consumption of the starting ester.
-
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.
-
Self-Validation: The disappearance of the starting ester spot (which is less polar) and the appearance of a new, more polar product spot (which will have a lower Rf value) on the TLC plate validates the reaction's progression.
-
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product, being a solid with strong intermolecular hydrogen bonds, is often poorly soluble in cold ethanol and will precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any residual hydrazine hydrate or unreacted starting material.
-
Drying: Dry the purified white solid under vacuum to obtain the final product, 1H-indazole-4-carbohydrazide. The product can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-indazole core is a privileged scaffold found in numerous therapeutics, including the PARP inhibitor Niraparib (for ovarian cancer) and the multi-kinase inhibitor Pazopanib (for renal cell carcinoma).[1] The addition of a carbohydrazide moiety provides a key building block for creating libraries of drug candidates through reactions like Schiff base formation or cyclization into heterocycles like oxadiazoles.
Recent studies have highlighted the critical role of the carbohydrazide group in enzyme inhibition. For instance, a series of 3-substituted 1H-indazoles revealed that a carbohydrazide moiety was crucial for potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1] IDO1 suppresses the immune system by depleting tryptophan in the tumor microenvironment. Inhibiting this enzyme can restore T-cell function and enhance anti-tumor immunity.
Given this precedent, 1H-indazole-4-carbohydrazide represents a highly valuable starting point for developing inhibitors against cancer, inflammatory, or infectious disease targets.[8][9][10]
Logical Pathway: Targeting IDO1 for Cancer Immunotherapy
The diagram below illustrates the rationale for targeting the IDO1 pathway, a relevant area of investigation for novel indazole carbohydrazides.
Caption: Targeting the IDO1 pathway with indazole-based inhibitors.
Conclusion
1H-indazole-4-carbohydrazide is a structurally significant molecule that combines the proven therapeutic potential of the 1H-indazole scaffold with the versatile reactivity of a carbohydrazide functional group. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. Its strong potential as a precursor for novel enzyme inhibitors and other therapeutic agents makes it a compound of high interest for academic and industrial drug discovery programs.
References
-
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′--(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). PMC - NIH. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central. [Link]
-
An efficient synthesis of 1- H indazoles. (2014). ResearchGate. [Link]
-
Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub. (2022). ArTS - UniTS. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications. [Link]
-
1H-Indazole. (n.d.). PubChem. [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2023). ResearchGate. [Link]
-
1H-indazole hydrochloride. (n.d.). NIST WebBook. [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
-
Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. (2024). PMC - PubMed Central. [Link]
- Method of synthesizing 1H-indazole compounds. (2011).
-
THE PREDICTION ACCURACY OF 1H AND 13C NMR CHEMICAL SHIFTS OF COUMARIN DERIVATIVES BY CHEMO/BIOINFORMATICS METHODS. (2020). ResearchGate. [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2020). PMC - NIH. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Indazole. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2020). RSC Advances. [Link]
-
Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[5][6]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. (2004). MDPI. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new[5][6]-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. (2004). PubMed. [Link]
-
Structure of 1H-and 2H-indazoles. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Methyl 1H-indazole-4-carboxylate 97 192945-49-6 [sigmaaldrich.com]
- 4. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Visualizer loader [nmrdb.org]
